molecular formula C12H12FNO2 B2779393 5-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 1603067-38-4

5-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one

Cat. No. B2779393
CAS RN: 1603067-38-4
M. Wt: 221.231
InChI Key: DOLZFTDFWWBNEN-UHFFFAOYSA-N
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Description

5-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one is a fluorinated derivative of indole . Indole is a bicyclic heterocycle, and the 5-fluoroindole variant has a fluorine substituent at the 5-position . This compound is also known as 5-Fluoroindole .


Synthesis Analysis

The synthesis of spiro-fused indoles, such as 5-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one, can be achieved through a one-pot methodology . This involves the use of a flow reactor under ultrasonic irradiation . The process exploits the reactivity of biobased building blocks, including acrylic acids and formamides, to achieve highly functionalized molecular targets . A four-step process with a 2–3 min residence time, and no aqueous work-up, can create spiro[indoline-succinimides], spiro[indole-pyrrolo-succinimides] and spiro[indole-pyrido-succinimides] with high overall yields .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one is derived from the indole nucleus, which is a privileged scaffold (N-heterocycle) found in nature . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one include carbamoylation and imidation reactions under ultrasonic irradiation . These reactions are part of a one-pot methodology that enables the fast synthesis of new spiro-fused indoles .

Scientific Research Applications

Antioxidant Activities

A study focused on synthesizing novel fluorinated spiro[oxindole-thiazolidinone] compounds fused with sulfur and phosphorus heterocycles starting from a precursor similar to 5-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one. These compounds were evaluated for their antioxidant activities, revealing potential for therapeutic applications due to their ability to scavenge free radicals (Ali & Abdel-Rahman, 2014).

Bioassay and Antimicrobial Activity

Another study reported the diastereoselective synthesis of fluorinated spiro[indole-3,2'-oxirane]-3'-benzoyl-2(1H)-ones, derived from a process involving this compound. These compounds were tested for their antimicrobial activity and antioxidant properties, suggesting their potential use in developing new antimicrobial agents (Dandia, Singh, & Bhaskaran, 2011).

Organosolubility and Optical Transparency

Research into novel polyimides derived from a spiro compound related to this compound revealed excellent organosolubility, optical transparency, and thermal stability. These polyimides showed potential for advanced material applications due to their desirable physical properties (Zhang et al., 2010).

Analgesic Properties

A derivative of this compound, cebranopadol, has been identified as a potent analgesic NOP and opioid receptor agonist. This compound is currently in clinical development for treating severe chronic nociceptive and neuropathic pain, highlighting its significance in pain management research (Schunk et al., 2014).

properties

IUPAC Name

5-fluorospiro[1H-indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c13-8-1-2-10-9(7-8)12(11(15)14-10)3-5-16-6-4-12/h1-2,7H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLZFTDFWWBNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(C=CC(=C3)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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